molecular formula C10H21Cl2N3O B1523458 N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride CAS No. 1311318-04-3

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride

Cat. No. B1523458
M. Wt: 270.2 g/mol
InChI Key: HALWWZLPDQQTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride” is a chemical compound with the CAS Number: 1311318-04-3 . It has a molecular weight of 270.2 . The IUPAC name for this compound is N-cyclopropyl-3-(1-piperazinyl)propanamide dihydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride” is 1S/C10H19N3O.2ClH/c14-10(12-9-1-2-9)3-6-13-7-4-11-5-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Analogs of σ Receptor Ligands for Oncology Applications

Analogues of σ receptor ligand PB28, designed with reduced lipophilicity for potential use as positron emission tomography radiotracers in oncology, highlight the importance of modifying chemical structures to enhance diagnostic and therapeutic applications. These modifications aim to improve tumor cell entry while minimizing antiproliferative activity, showcasing the strategy of adjusting chemical properties for specific biomedical uses (Abate et al., 2011).

Copper(II) Complexes in Antitumor Activity

The study of water-soluble copper(II) coordination compounds, including those with piperazine units, emphasizes the role of metal complexes in inducing apoptosis in cancer cells. These findings underscore the potential of designing metal-based drugs to selectively target cancer cells, offering insights into novel therapeutic approaches (Terra et al., 2021).

Anticancer and Antituberculosis Activities of Cyclopropyl Piperazine Derivatives

Research on cyclopropyl piperazine derivatives explores their dual anticancer and antituberculosis properties, highlighting the versatility of cyclopropyl and piperazine moieties in medicinal chemistry. Such studies provide a foundation for developing multifunctional drugs capable of addressing diverse health challenges (Mallikarjuna et al., 2014).

Antiallergic Potential of Piperazinyl Propanamides

The synthesis and evaluation of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides for antiallergic activity demonstrate the application of piperazine derivatives in developing treatments for allergic reactions. This research contributes to the ongoing search for more effective and safer antiallergic compounds (Courant et al., 1993).

Building Blocks for Drug Discovery

The design and synthesis of 3-((hetera)cyclobutyl)azetidines as analogues of piperidine, piperazine, and morpholine for use in drug discovery underscore the importance of creating novel building blocks. These efforts aim to increase the conformational flexibility and size of drug molecules, potentially leading to the discovery of new therapeutic agents with improved properties (Feskov et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-cyclopropyl-3-piperazin-1-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c14-10(12-9-1-2-9)3-6-13-7-4-11-5-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALWWZLPDQQTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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